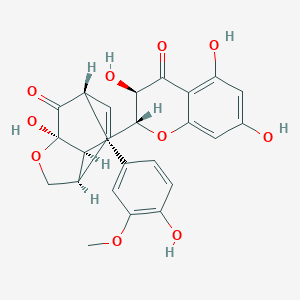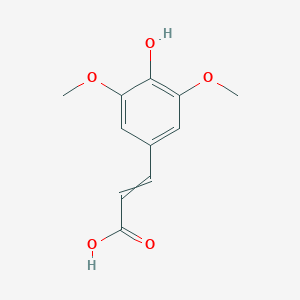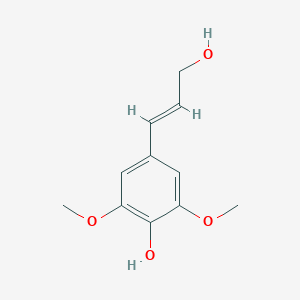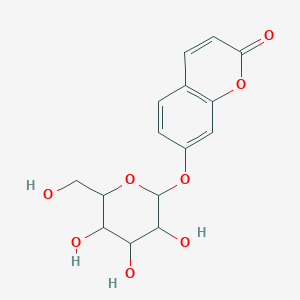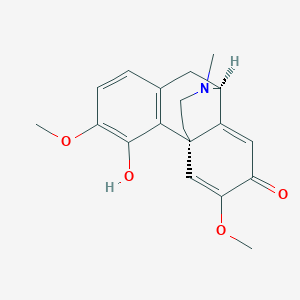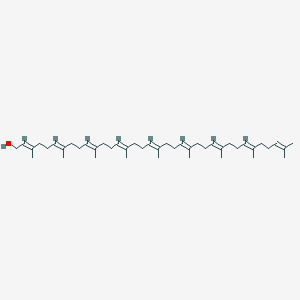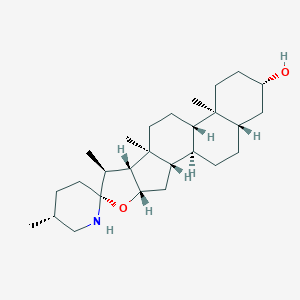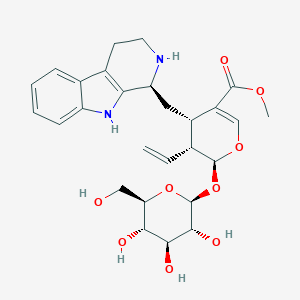
Strictosidine
Descripción general
Descripción
Strictosidine is a natural chemical compound classified as a glucoalkaloid and a vinca alkaloid . It is formed by the Pictet–Spengler condensation reaction of tryptamine with secologanin, catalyzed by the enzyme strictosidine synthase . It belongs to the family of hydrolases, specifically those glycosidases that hydrolyse O - and S -glycosyl compounds .
Synthesis Analysis
Strictosidine synthase-like (SSL) gene family plays a critical role in plant resistance to biotic/abiotic stresses . A study identified thirteen SSL genes from poplar, classified into four subgroups based on multiple sequence alignment and phylogenetic tree analysis . The promoter region of PtrSSLs contains a large number of biotic/abiotic stress response elements .
Molecular Structure Analysis
The molecular architecture of Strictosidine Glucosidase (SG) has been studied in detail . Structural analysis and site-directed mutagenesis experiments describe native SG and the complex of an inactive mutant with the substrate strictosidine .
Chemical Reactions Analysis
Strictosidine beta-glucosidase catalyses the chemical reaction: strictosidine + H2O -> D-glucose + strictosidine aglycone . It participates in indole and ipecac alkaloid biosynthesis .
Physical And Chemical Properties Analysis
Physicochemical characterization of Strictosidine synthase was performed by Expasy’s Protparam server . The computed theoretical isoelectric point (pI) found to be less than 7 indicates the acidic nature of this protein . The aliphatic index 73.04 indicates the thermal stability of the protein .
Aplicaciones Científicas De Investigación
Activation in Apocynaceae
Strictosidine has been studied for its role in the activation within the Apocynaceae family of plants. Researchers have used biolistic-mediated transient transformation of Catharanthus roseus cells to illustrate the putative vacuolar localization of Strictosidine synthase (CrSTR) and to identify potential vacuolar targeting sequences .
Novel Alkaloid Synthesis
Strictosidine synthase is utilized to prepare novel alkaloids, including N-heteroyohimbines. The process involves enzymatic coupling of secologanin with tryptamine, followed by stirring in a buffer with tryptamine hydrochloride as a primary amine analogue .
Plant Immune Regulation
The strictosidine synthase-like (SSL) gene family, which plays a critical role in plant resistance to biotic and abiotic stresses, is associated with strictosidine. Genome-wide analysis of SSL genes helps understand plant immune responses .
Biogenetic Network Analysis
Strictosidine serves as a precursor for over 2,500 indole alkaloids. Rigorous biogenetic network analysis has been conducted to trace the common origin of these alkaloids from strictosidine, isolated from various plant species .
De Novo Biosynthesis
Strictosidine is crucial for the de novo biosynthesis of many plant alkaloids. Strictosidine synthase (SSL) catalyzes the synthesis of strictosamide from geraniol diphosphate and tryptamine in the cytoplasm, highlighting its importance in metabolic pathways .
Mecanismo De Acción
Target of Action
Strictosidine primarily targets the enzyme Strictosidine Synthase (STR) . This enzyme plays a crucial role in the biosynthesis of terpenoid indole and β-carboline alkaloids . It is the first committed step in the indole-alkaloid pathway .
Mode of Action
Strictosidine is formed by the Pictet–Spengler condensation reaction of tryptamine with secologanin, catalyzed by the enzyme strictosidine synthase . The STR enzyme catalyzes this reaction, leading to the formation of strictosidine, an indispensable intermediate compound during the biosynthesis of various alkaloids .
Biochemical Pathways
Strictosidine is an intermediate in the biosynthesis of numerous pharmaceutically valuable metabolites including quinine, camptothecin, ajmalicine, serpentine, vinblastine, vincristine, and mitragynine . These compounds are derived from strictosidine through various biochemical pathways . The biosynthetic pathways help to define the subgroups of strictosidine derivatives .
Result of Action
Strictosidine and its deglucosylation product, specifically formed by the enzyme strictosidine glucosidase, have been found to be active against several microorganisms . This suggests that strictosidine has antimicrobial properties. Moreover, the compounds derived from strictosidine can exert powerful pharmacological effects .
Action Environment
The action of strictosidine is influenced by various environmental factors. For instance, the expression of the STR gene can greatly influence the production of many compounds . Additionally, strictosidine is found in several plant families, indicating that its production and action may be influenced by the specific biological and environmental conditions associated with these plants .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (2S,3R,4S)-3-ethenyl-4-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O9/c1-3-13-16(10-19-21-15(8-9-28-19)14-6-4-5-7-18(14)29-21)17(25(34)35-2)12-36-26(13)38-27-24(33)23(32)22(31)20(11-30)37-27/h3-7,12-13,16,19-20,22-24,26-33H,1,8-11H2,2H3/t13-,16+,19+,20-,22-,23+,24-,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAMJZTXGWPTRM-NTXHKPOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C(C1CC2C3=C(CCN2)C4=CC=CC=C4N3)C=C)OC5C(C(C(C(O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C[C@H]2C3=C(CCN2)C4=CC=CC=C4N3)C=C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40943068 | |
| Record name | Strictosidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40943068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Strictosidine | |
CAS RN |
20824-29-7 | |
| Record name | Strictosidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20824-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Strictosidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020824297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Strictosidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40943068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Strictosidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45T874R5N4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of strictosidine synthase in the biosynthesis of strictosidine?
A: Strictosidine synthase (STR) is the key enzyme catalyzing the stereoselective Pictet-Spengler condensation of tryptamine and secologanin to form (S)-strictosidine [, , ].
Q2: How does strictosidine contribute to the diversity of monoterpenoid indole alkaloids?
A: Strictosidine is the last common biosynthetic intermediate in the pathway of all MIAs []. Downstream enzymes modify strictosidine's core structure, leading to the vast diversity observed within this class of natural products.
Q3: What is the function of strictosidine glucosidase in the MIA pathway?
A: Strictosidine glucosidase (SGD) catalyzes the hydrolysis of strictosidine to form cathenamine, a reactive intermediate that undergoes further transformations to yield various heteroyohimbine-type alkaloids [, ].
Q4: What are the subcellular locations of STR and SGD in Catharanthus roseus?
A: Interestingly, STR localizes to the vacuole, while SGD is associated with the endoplasmic reticulum [, ]. This spatial separation necessitates the transport of both secologanin and tryptamine into the vacuole for strictosidine synthesis and the subsequent export of strictosidine for further modifications.
Q5: Can strictosidine synthase accept non-natural substrates?
A: Yes, research has shown that STR can utilize modified tryptamines, such as halogenated tryptamines, to produce novel strictosidine analogues [, ]. This promiscuity of STR has implications for generating structurally diverse MIAs with potentially improved pharmacological properties.
Q6: How has the understanding of strictosidine biosynthesis aided efforts towards heterologous production of MIAs?
A: The elucidation of strictosidine biosynthesis, including the identification and characterization of key enzymes like STR and SGD, has paved the way for the heterologous production of strictosidine in hosts like yeast [, ]. This advancement holds promise for the sustainable production of valuable MIAs.
Q7: What is the molecular formula and weight of strictosidine?
A: The molecular formula of strictosidine is C27H34N2O9, and its molecular weight is 530.56 g/mol [].
Q8: What spectroscopic techniques are useful for characterizing strictosidine?
A: Several spectroscopic techniques are employed for characterizing strictosidine and its derivatives, including UV, IR, CD, MS, and NMR [, , , ].
Q9: Are there any known stability issues associated with strictosidine?
A: Strictosidine is known to be unstable and readily undergoes degradation, particularly in the aglycone form [, ]. This instability poses challenges for its isolation, storage, and utilization in downstream applications.
Q10: How have computational studies contributed to understanding the mechanism of strictosidine synthase?
A: Computational methods, including molecular docking, molecular dynamics simulations, and quantum chemical calculations, have been instrumental in elucidating the reaction mechanism of STR [, , ]. These studies have provided valuable insights into substrate binding, transition state stabilization, and the stereoselectivity of the reaction.
Q11: What is known about the structure-activity relationship (SAR) of strictosidine and its analogues?
A: Research suggests that modifications to the strictosidine core structure, such as C3-methylation or the introduction of a seven-membered azepino-indole ring, can significantly impact its biological activity [, ]. Understanding these SAR relationships is crucial for designing novel MIA-based therapeutics with enhanced potency and selectivity.
Q12: What are some potential applications of strictosidine and its derivatives in medicine?
A: Strictosidine serves as a crucial precursor for the synthesis of numerous MIAs with diverse medicinal properties. Some promising areas of application include anticancer, antimalarial, and central nervous system therapies [, ].
Q13: How can synthetic biology be leveraged for the production of novel strictosidine derivatives?
A: Synthetic biology approaches, such as pathway engineering and directed evolution, hold great potential for producing novel strictosidine derivatives with tailored pharmacological properties [, ]. By introducing modifications to the biosynthetic pathway or engineering enzymes with altered substrate specificity, a vast library of MIA analogues can be generated and screened for desired activities.
Q14: What are some of the challenges associated with developing strictosidine-based therapeutics?
A: Challenges in developing strictosidine-based therapeutics include the inherent instability of the compound, the complexity of MIA biosynthetic pathways, and the potential for toxicity and off-target effects [, ]. Overcoming these hurdles will require interdisciplinary research efforts combining synthetic biology, medicinal chemistry, and drug delivery strategies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[10]-Shogaol](/img/structure/B192378.png)


